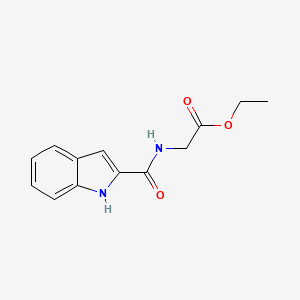
Ethyl (1h-indole-2-carbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1h-indole-2-carbonyl)glycinate is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.
準備方法
The synthesis of Ethyl (1h-indole-2-carbonyl)glycinate typically involves the reaction of indole-2-carboxylic acid with ethyl glycinate. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Ethyl (1h-indole-2-carbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
科学的研究の応用
Ethyl (1h-indole-2-carbonyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
作用機序
The mechanism of action of Ethyl (1h-indole-2-carbonyl)glycinate involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Ethyl (1h-indole-2-carbonyl)glycinate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
ethyl 2-(1H-indole-2-carbonylamino)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-14-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-7,15H,2,8H2,1H3,(H,14,17) |
InChIキー |
LIWMFSFWZCWURJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)C1=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



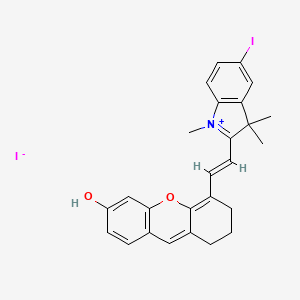

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
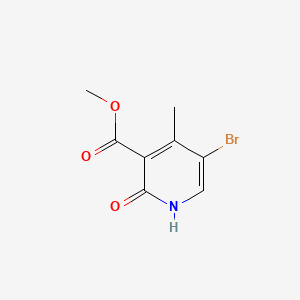
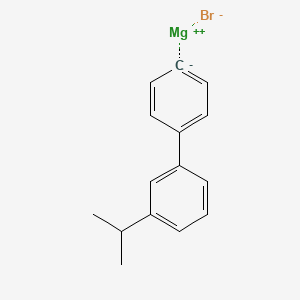
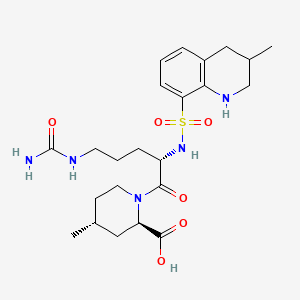

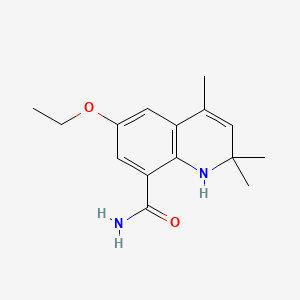
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)
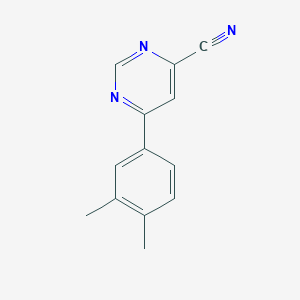
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)


